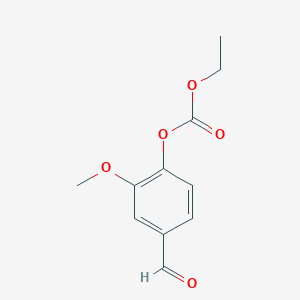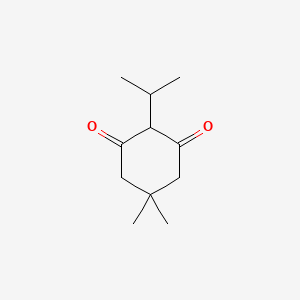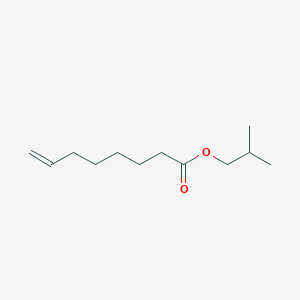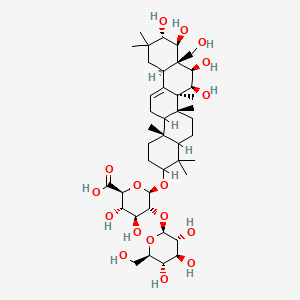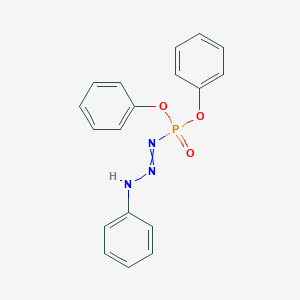
5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluorodecan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluorodecan-2-one is a fluorinated ketone compound. Fluorinated compounds are known for their unique properties, such as high thermal stability, chemical resistance, and low surface energy. These properties make them valuable in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluorodecan-2-one typically involves the fluorination of decan-2-one. One common method is the direct fluorination using elemental fluorine under controlled conditions. This process requires careful handling due to the highly reactive nature of fluorine gas.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as electrochemical fluorination or the use of fluorinating agents like cobalt trifluoride. These methods allow for the production of large quantities of the compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluorodecan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, forming fluorinated alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic reagents like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Perfluorinated carboxylic acids.
Reduction: Fluorinated alcohols.
Substitution: Various fluorinated derivatives depending on the substituent used.
Applications De Recherche Scientifique
5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluorodecan-2-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex fluorinated compounds.
Biology: Studied for its potential use in drug delivery systems due to its unique properties.
Medicine: Investigated for its potential use in medical imaging and diagnostics.
Industry: Used in the production of high-performance materials, such as fluoropolymers and surfactants.
Mécanisme D'action
The mechanism of action of 5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluorodecan-2-one involves its interaction with various molecular targets. The fluorine atoms in the compound can form strong interactions with proteins and other biomolecules, affecting their structure and function. This can lead to changes in cellular processes and pathways, making the compound useful in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Perfluorodecanone: Similar structure but lacks the specific fluorination pattern of 5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluorodecan-2-one.
Perfluorooctanone: Shorter carbon chain and different fluorination pattern.
Perfluorododecanone: Longer carbon chain with a different fluorination pattern.
Uniqueness
This compound is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high thermal stability, chemical resistance, and low surface energy.
Propriétés
Numéro CAS |
110388-12-0 |
|---|---|
Formule moléculaire |
C10H7F13O |
Poids moléculaire |
390.14 g/mol |
Nom IUPAC |
5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluorodecan-2-one |
InChI |
InChI=1S/C10H7F13O/c1-4(24)2-3-5(11,12)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)23/h2-3H2,1H3 |
Clé InChI |
ICIRYFYVPKXVSA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


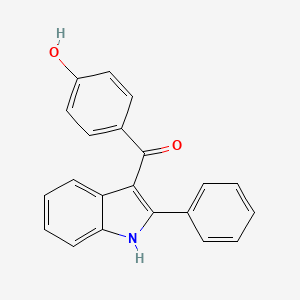
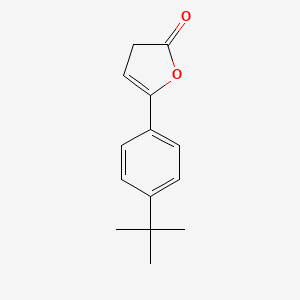
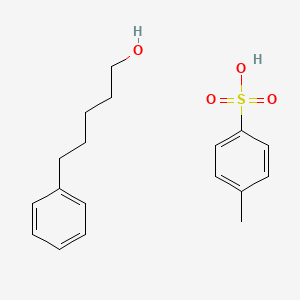
![9-Butyl-9-phosphabicyclo[4.2.1]nonane](/img/structure/B14336723.png)
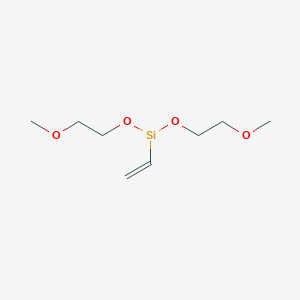
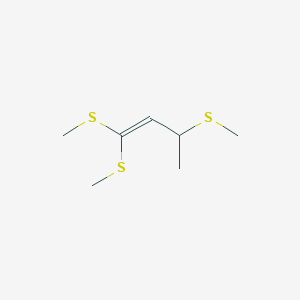
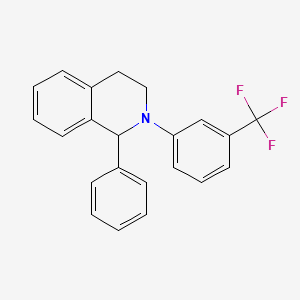
![(3S)-2-chloro-5-diazo-3-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,8-dihydroxy-7-methyl-2-(3-methylbut-2-enyl)naphthalene-1,4,6-trione](/img/structure/B14336753.png)
![[(2-Nitroethenyl)sulfanyl]benzene](/img/structure/B14336771.png)
